



Application of BAY-1816032 in Triple-Negative Breast Cancer Research

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Compound of Interest		
Compound Name:	BAY-1816032	
Cat. No.:	B10789581	Get Quote

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Application Notes

BAY-1816032 is a potent and highly selective inhibitor of the mitotic checkpoint serine/threonine kinase BUB1.[1][2] In the context of triple-negative breast cancer (TNBC), an aggressive subtype with limited targeted therapeutic options, **BAY-1816032** has emerged as a promising agent, particularly in combination therapies.[3][4][5] Its primary mechanism of action involves the disruption of accurate chromosome segregation during mitosis, leading to mitotic catastrophe and cell death.[3][6][7]

Preclinical studies have demonstrated that **BAY-1816032** sensitizes TNBC cells to various standard-of-care and targeted agents, including taxanes (paclitaxel), PARP inhibitors (olaparib), and radiotherapy.[3][4][5] This sensitization is often synergistic, meaning the combined effect of the drugs is greater than the sum of their individual effects.[3][4][5] Furthermore, recent research has uncovered a novel mechanism of action for BUB1 inhibition in TNBC, demonstrating its ability to induce ferroptosis, an iron-dependent form of programmed cell death.[4][6][8] This is characterized by an increase in the expression of ACSL4 and PTGS2, and a decrease in GPX4 and SLC7A11.[4][8]

The application of **BAY-1816032** in TNBC research primarily focuses on overcoming therapeutic resistance and enhancing the efficacy of existing treatments. Its ability to act through multiple mechanisms—disrupting mitosis and inducing ferroptosis—makes it a versatile tool for investigating novel therapeutic strategies against this challenging cancer subtype.



Quantitative Data Summary

The following tables summarize the in vitro efficacy of **BAY-1816032**, both as a single agent and in combination with other anti-cancer drugs, in various TNBC cell lines.

Table 1: Single-Agent Activity of **BAY-1816032** and Other Therapeutic Agents in TNBC Cell Lines

Cell Line	Drug	IC50 Value	Reference
SUM159	BAY-1816032	< 4 μM	[3]
MDA-MB-231	BAY-1816032	< 4 μM	[3]
HCC1937 (BRCA mutant)	BAY-1816032	3.56 μΜ	[3]
SUM159	Olaparib	19.3 μΜ	[3]
MDA-MB-231	Olaparib	28.3 μΜ	[3]
HCC1937 (BRCA mutant)	Olaparib	> 100 µM	[3]
SUM159	Cisplatin	1.63 μΜ	[3]
MDA-MB-231	Cisplatin	7.14 μΜ	[3]
SUM159	Paclitaxel	< 10 nM	[3]
MDA-MB-231	Paclitaxel	< 10 nM	[3]

Table 2: Combination Effects of BAY-1816032 with Other Agents in TNBC Cell Lines



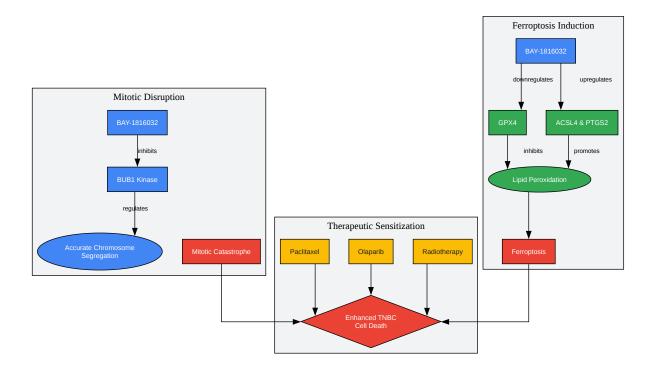
Cell Line	Combination	Effect	Combination Index (CI)	Reference
SUM159	BAY-1816032 + Olaparib	Synergistic	<1	[3]
MDA-MB-231	BAY-1816032 + Olaparib	Synergistic	<1	[3]
HCC1937 (BRCA mutant)	BAY-1816032 + Olaparib	Synergistic	<1	[3]
SUM159	BAY-1816032 + Cisplatin	Synergistic	< 1	[3]
MDA-MB-231	BAY-1816032 + Cisplatin	Synergistic	< 1	[3]
SUM159	BAY-1816032 + Paclitaxel	Synergistic	<1	[3]
MDA-MB-231	BAY-1816032 + Paclitaxel	Synergistic	< 1	[3]

Table 3: In Vivo Tumor Growth Inhibition in TNBC Xenograft Models

Xenograft Model	Treatment Combination	Outcome	Reference
Triple-Negative Breast Cancer	BAY-1816032 + Paclitaxel	Strong delay in tumor outgrowth compared to single agents.	[3][4]
Triple-Negative Breast Cancer	BAY-1816032 + Olaparib	Strong delay in tumor outgrowth compared to single agents.	[3][4]

Signaling and Experimental Workflow Diagrams

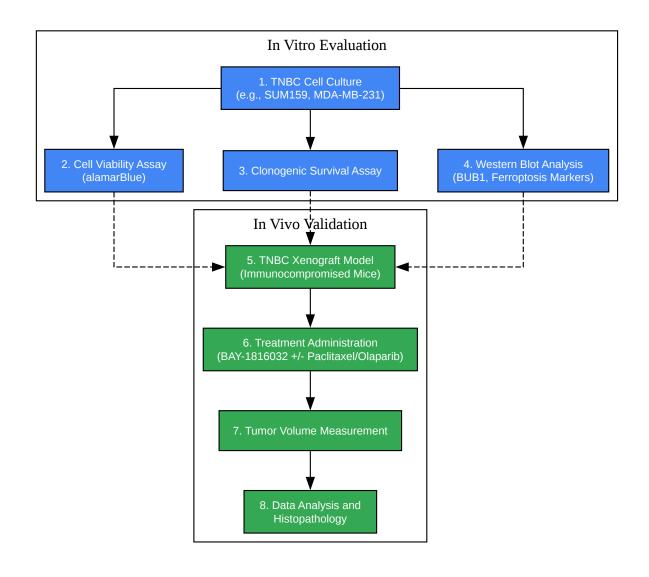




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Caption: Mechanism of BAY-1816032 in TNBC.





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